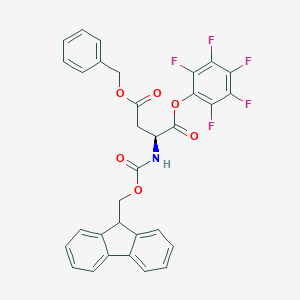

Fmoc-Asp(Obzl)-Opfp

Vue d'ensemble

Description

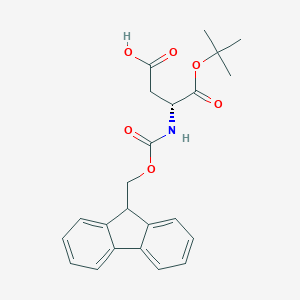

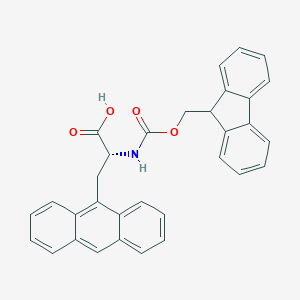

“Fmoc-Asp(Obzl)-Opfp” is a compound used in peptide synthesis . It is an aspartic acid derivative and is a standard building block for the introduction of aspartic acid amino-acid residues by Fmoc SPPS .

Synthesis Analysis

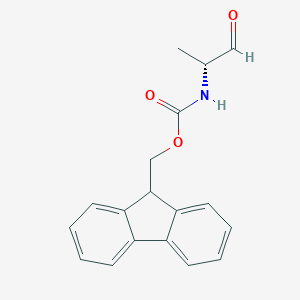

The preparation of “Fmoc-Asp(Obzl)-Opfp” is generally accomplished by chemical synthesis . Specifically, it can be obtained by reacting fluorenecyl chloride (Fmoc-Cl) with aspartic acid -1-benzyl ester (Asp-OBzl) .

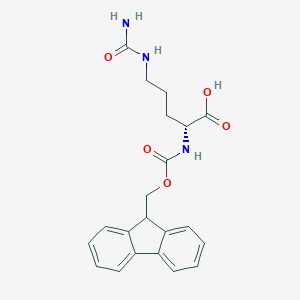

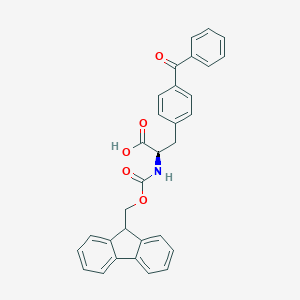

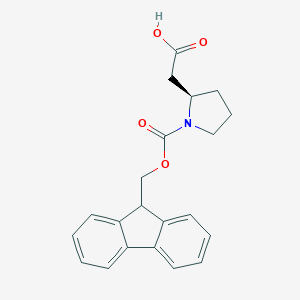

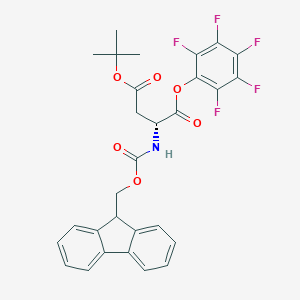

Molecular Structure Analysis

The molecular formula of “Fmoc-Asp(Obzl)-Opfp” is C26H23NO6 . Its molar mass is 445.46 g/mol .

Chemical Reactions Analysis

“Fmoc-Asp(Obzl)-Opfp” is used in Fmoc solid-phase peptide synthesis .

Physical And Chemical Properties Analysis

“Fmoc-Asp(Obzl)-Opfp” is a white crystalline solid . It has a density of 1.310±0.06 g/cm3, a boiling point of 683.7±55.0 °C, and a flash point of 367.3°C . It is soluble in DMF .

Applications De Recherche Scientifique

Synthesis of Glycopeptides

Fmoc-Asp(Obzl)-Opfp is primarily used in the synthesis of glycopeptides. For instance, it has been utilized in the solid-phase synthesis of glycopeptides, including the synthesis of Nα-Flourenylmethoxycarbonyl L-asparagine Nβ-glycosides. This method involves coupling crude 1-glycosylamines with Fmoc-Asp(OPfp)-O t Bu in specific solvent mixtures. The process results in Nβ- glycosides of Fmoc-Asn-OH, which are crucial for glycopeptide synthesis (Ürge et al., 1991).

Prevention of Aspartimide Formation

Another significant application is in preventing aspartimide formation during peptide synthesis. New derivatives, such as Fmoc-Asp(OBno)-OH, have been developed to minimize aspartimide by-products, enhancing the homogeneity of aspartyl-containing peptides (Behrendt et al., 2015).

Enhanced Solid-Phase Synthesis

Fmoc-Asp(Obzl)-Opfp has been used in the enhanced solid-phase synthesis of protected amino acids like Asp6. This method leverages microwave irradiation to significantly shorten reaction time and increase yield (Guo Li, 2009).

Glycosylation of Phenols

It is instrumental in the glycosylation of phenols, particularly in the synthesis of glycosylated tyrosine derivatives for solid-phase glycopeptide synthesis. Various glycosylation procedures have been evaluated using Fmoc-Asp(Obzl)-Opfp to optimize the synthesis process (Jensen et al., 1993).

Building Blocks for Glycopeptide Synthesis

It is used in the preparation of building blocks for glycopeptide synthesis. For example, it has been used to create biantennary complex-type nonasaccharyl asn building blocks, essential for synthesizing glycopeptides with specific functionalities (Hagiwara et al., 2011).

Mécanisme D'action

Target of Action

Fmoc-Asp(Obzl)-Opfp is an aspartic acid derivative . Aspartic acid is a non-essential amino acid that plays a crucial role in the biosynthesis of other amino acids and in energy metabolism .

Mode of Action

Fmoc-Asp(Obzl)-Opfp, being an aspartic acid derivative, is likely to interact with the body’s metabolic processes involving aspartic acid . Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Biochemical Pathways

As an aspartic acid derivative, it may be involved in the urea cycle and protein synthesis, given the role of aspartic acid in these processes .

Pharmacokinetics

As an aspartic acid derivative, its bioavailability and pharmacokinetics might be similar to those of aspartic acid and its other derivatives .

Result of Action

The molecular and cellular effects of Fmoc-Asp(Obzl)-Opfp’s action are likely to be related to its role as an aspartic acid derivative. It may influence the secretion of anabolic hormones, provide fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Safety and Hazards

“Fmoc-Asp(Obzl)-Opfp” should be handled in a well-ventilated place. Suitable protective clothing should be worn to avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use non-sparking tools. Prevent fire caused by electrostatic discharge steam . It should be stored in a dry, cool place, and away from fire and flammable materials .

Propriétés

IUPAC Name |

4-O-benzyl 1-O-(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H22F5NO6/c33-25-26(34)28(36)30(29(37)27(25)35)44-31(40)23(14-24(39)42-15-17-8-2-1-3-9-17)38-32(41)43-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,38,41)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGVPEUNLJRUCK-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H22F5NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Asp(Obzl)-Opfp | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

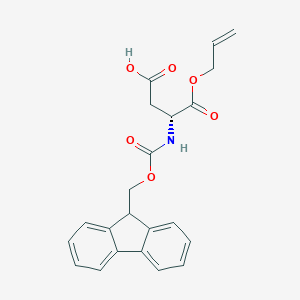

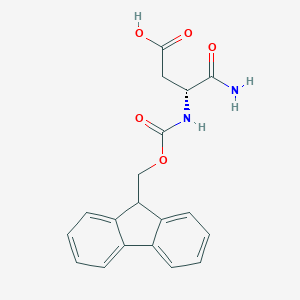

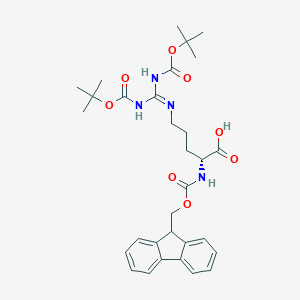

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.